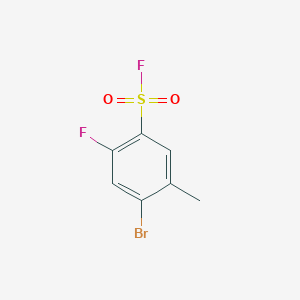

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride

Description

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is a halogenated aromatic sulfonyl fluoride derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the benzene ring. The sulfonyl fluoride (-SO₂F) group at the 1-position enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.

Properties

Molecular Formula |

C7H5BrF2O2S |

|---|---|

Molecular Weight |

271.08 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H5BrF2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 |

InChI Key |

AFKNMOOPRSSRDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Bromo-2-fluoro-5-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the aromatic hydrogen atoms with electrophiles. Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Reduction and Oxidation: The compound can be reduced or oxidized to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used under conditions that favor the formation of the corresponding substituted products.

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are used under conditions that facilitate the nucleophilic attack on the sulfonyl fluoride group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl bromide, while nucleophilic substitution with an amine would yield the corresponding sulfonamide .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biological molecules. This reactivity makes it useful in the study of enzyme mechanisms and the design of enzyme inhibitors .

Comparison with Similar Compounds

5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.96 g/mol

- Key Differences :

- Replaces fluorine (in the target compound) with chlorine at the 2-position.

- Lacks the methyl group at the 5-position.

- Sulfonyl chloride (-SO₂Cl) instead of sulfonyl fluoride (-SO₂F).

- Reactivity : Sulfonyl chlorides are typically more reactive toward nucleophiles than sulfonyl fluorides due to the weaker C-Cl bond. This makes them less stable but more versatile in synthesizing sulfonamides or sulfonate esters .

4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-13-7)

- Molecular Formula : C₈H₅BrFN

- Molecular Weight : 214.04 g/mol

- Key Differences :

- Contains a nitrile (-CN) group instead of sulfonyl fluoride (-SO₂F).

- Retains the bromo, fluoro, and methyl substituents.

- Reactivity : The nitrile group enables participation in cycloaddition reactions or reduction to amines, diverging from the sulfonyl fluoride’s role in forming sulfonate linkages .

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

- Molecular Formula : C₇H₄Br₂F₂

- Molecular Weight : 305.92 g/mol

- Key Differences :

- Replaces the sulfonyl fluoride group with a bromomethyl (-CH₂Br) substituent.

- Additional fluorine at the 3-position.

- Reactivity : The bromomethyl group facilitates alkylation or elimination reactions, contrasting with the sulfonyl fluoride’s electrophilic character .

Reactivity and Stability Trends

- Sulfonyl Fluorides vs. Sulfonyl Chlorides :

Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability compared to sulfonyl chlorides. This property is critical for applications requiring prolonged shelf life or controlled reactivity in aqueous environments . - Electron-Withdrawing Effects: The fluorine atom at the 2-position in the target compound enhances the electron-withdrawing nature of the aromatic ring, activating the sulfonyl fluoride group toward nucleophilic attack. This effect is less pronounced in analogues lacking fluorine (e.g., 5-bromo-2-chlorobenzene-1-sulfonyl chloride) .

- This contrasts with unsubstituted analogues (e.g., 4-bromo-5-fluoro-2-nitrophenol, CAS 1016234-87-9), where reactivity is higher but selectivity may be reduced .

Notes on Limitations and Further Research

- The evidence provided lacks direct experimental data (e.g., kinetic studies, spectroscopic analyses) for the target compound. Comparative conclusions are inferred from structural analogues.

- Further studies on hydrolysis kinetics, thermal stability, and biological activity are required to fully characterize this compound.

Biological Activity

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride (BFMSF) is an organic compound characterized by its unique combination of halogen and sulfonyl functionalities. Its molecular formula is C7H6BrF2O2S, and it has a molecular weight of 271.08 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as a chemical probe and enzyme inhibitor.

The synthesis of BFMSF typically involves several steps, including the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a sulfonyl fluoride group. The presence of these substituents enhances the compound's reactivity, making it suitable for various biological applications.

Synthesis Overview:

- Starting Material: 4-Bromo-2-fluorobenzenesulfonyl chloride.

- Reagents: Fluoride sources such as potassium bifluoride.

- Conditions: Reactions are generally conducted in polar aprotic solvents like acetonitrile.

Biological Activity

BFMSF exhibits significant biological activity due to its ability to interact with various enzyme systems. It has been identified as a potential inhibitor of certain enzymes, which can be crucial in drug design.

Enzyme Inhibition

- Mechanism: BFMSF acts as a covalent inhibitor by forming stable bonds with target enzymes, thereby inhibiting their activity.

- Targets:

Case Studies

Several studies have explored the biological implications of BFMSF:

- Inhibition of Lipoprotein Lipase:

- Cereblon Binding Potency:

Comparative Analysis

To better understand the biological activity of BFMSF, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluoro-5-methylbenzenesulfonamide | C7H6BrF2N | Contains an amine instead of fluoride; antibiotic activity |

| 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride | C7H6BrClF | Chloride substitution alters reactivity |

| 4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluoride | C7H6ClF2O2S | Chlorine substitution affects electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.